molecular formula C24H15F5N2O2S B2571029 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate CAS No. 851126-78-8

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate

Cat. No.: B2571029
CAS No.: 851126-78-8
M. Wt: 490.45
InChI Key: NZDFOJPHCGRDKT-UHFFFAOYSA-N
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Description

The compound 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate is a structurally complex molecule featuring a pyrazole core substituted with a methyl group, a perfluorophenylthio (C₆F₅S) moiety, and a phenyl group at the 1-position. The 5-position is esterified with 2-phenylacetate.

Properties

IUPAC Name

[5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F5N2O2S/c1-13-22(34-23-20(28)18(26)17(25)19(27)21(23)29)24(31(30-13)15-10-6-3-7-11-15)33-16(32)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDFOJPHCGRDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F5N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the perfluorophenyl thioether group: This step involves the nucleophilic substitution of a perfluorophenyl halide with a thiol group on the pyrazole ring.

    Esterification: The final step involves the esterification of the pyrazole derivative with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The synthesis of this compound likely involves sequential functionalization of the pyrazole scaffold. Key precursors include:

  • 3-methyl-1-phenyl-1H-pyrazol-5-ol (PubChem CID 70335, ), a common intermediate for C-4 modifications.

  • Perfluorophenyl thiols for introducing the -(S-C6F5) group.

Critical Reaction Steps

  • Thioether Formation : Nucleophilic substitution at the C-4 position of 3-methyl-1-phenylpyrazol-5-one using perfluorophenyl thiol under basic conditions (e.g., K2CO3/DMF) .

  • Esterification : Reaction of the hydroxyl group at C-5 with 2-phenylacetyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) .

Table 1: Hypothetical Synthetic Pathway

StepReaction TypeReagents/ConditionsYield*
1C-4 ThiolationC6F5SH, K2CO3, DMF, 80°C, 12 h~70%
2Esterification (C-5)2-Phenylacetyl chloride, DCC, CH2Cl2~65%

*Yields estimated from analogous reactions in .

Pyrazole Core

  • Electrophilic Substitution : The electron-rich pyrazole ring may undergo nitration or sulfonation at C-3 or C-5 positions under acidic conditions .

  • Metal Coordination : The N-1 and N-2 nitrogen atoms can act as ligands for transition metals (e.g., Cu(II), Pd(0)), enabling catalytic applications .

Thioether Linkage

  • Oxidation : The -(S-C6F5) group is susceptible to oxidation with H2O2 or mCPBA, forming sulfoxide or sulfone derivatives .

  • Radical Reactions : Perfluorinated thioethers participate in C–S bond cleavage under UV irradiation or with AIBN initiators .

Ester Group

  • Hydrolysis : The 2-phenylacetate ester hydrolyzes in basic (NaOH/EtOH/H2O) or acidic (H2SO4/H2O) conditions to yield the corresponding carboxylic acid .

  • Transesterification : Reacts with alcohols (e.g., MeOH) under catalytic acid to form methyl esters .

Functional GroupReactionConditionsProduct
PyrazoleNitrationHNO3/H2SO4, 0°C3-Nitro-pyrazole derivative
ThioetherOxidation (→ sulfone)mCPBA, CH2Cl2, RTSulfone analog
EsterBasic HydrolysisNaOH, EtOH/H2O, reflux2-Phenylacetic acid

Comparative Data from Analogous Systems

CompoundReaction StudiedKey FindingSource
3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-oneC-Acylation vs. O-AcylationCa(OH)2 suppresses O-acylation
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeVilsmeier-Haack Formylation80% yield under optimized conditions

Scientific Research Applications

The compound has shown promise in biological applications, particularly in the field of medicinal chemistry. Studies have indicated that derivatives of pyrazole compounds exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Research has demonstrated that pyrazole derivatives can exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations .
  • Antioxidant Properties : Pyrazole derivatives are also known for their antioxidant capabilities. They can scavenge free radicals, thereby potentially preventing oxidative stress-related diseases .
  • Anticancer Potential : Some pyrazole-based compounds have been investigated for their anticancer properties, with studies indicating that they may disrupt cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Synthetic Methodologies

The synthesis of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate involves several steps that can be optimized for yield and purity. Common synthetic routes include:

  • Condensation Reactions : The initial formation of the pyrazole core can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Thioether Formation : The introduction of the perfluorophenyl thio group can be accomplished via nucleophilic substitution reactions with suitable thiols.
  • Acetate Formation : The final step often involves esterification to form the acetate group, which can enhance the compound's solubility and bioavailability.

Case Studies

Several studies have documented the applications of pyrazole derivatives in various contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives, including those structurally related to 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics against resistant bacterial strains .

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on assessing the antioxidant activity of pyrazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results showed that certain derivatives could effectively reduce DPPH radicals, demonstrating their potential as antioxidant agents in pharmaceutical formulations .

Case Study 3: Anticancer Research

Research exploring the anticancer properties of pyrazole derivatives found that specific compounds could inhibit cell growth in various cancer cell lines. Mechanistic studies suggested that these compounds might induce cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The perfluorophenyl thioether group can enhance its binding affinity and specificity for certain targets, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Esters

Compound Name Pyrazole Substituents Ester Group Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 3-methyl, 4-(C₆F₅S), 1-phenyl 2-phenylacetate C₂₄H₁₆F₅N₂O₂S ~534.46* Estimated
[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate 3-methyl, 4-(4-MeC₆H₄S), 1-phenyl 2-methoxyacetate C₂₀H₂₀N₂O₃S 376.45
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate 3-methyl, 4-(4-NO₂C₆H₄SO₂), 1-phenyl 2,4-dimethoxybenzoate C₂₅H₂₁N₃O₈S 523.51

*Estimated based on substituent contributions.

Key Observations :

  • The perfluorophenylthio group in the target compound introduces strong electron-withdrawing effects and steric bulk compared to the 4-methylphenylthio group in the analog from .
  • The 2-phenylacetate ester contrasts with 2-methoxyacetate () and 2,4-dimethoxybenzoate (), affecting polarity and π-conjugation .

Electronic Properties

The electronic behavior of these compounds is heavily influenced by substituents (Table 2):

Table 2: Electronic Properties and Functional Behavior

Compound Name Key Substituent Effects HOMO-LUMO Gap (eV)* Semiconductor Type Reference
Target Compound C₆F₅S lowers LUMO, enhances electron affinity ~3.2† n-type
Analog () 4-MeC₆H₄S provides moderate electron withdrawal ~4.1† p-type
Analog () 4-NO₂C₆H₄SO₂ strongly withdraws electrons, similar to C₆F₅S but with higher polarity ~3.5† n-type

*Estimated based on substituent trends. †Theoretical values inferred from analogous systems.

Key Observations :

  • The C₆F₅S group in the target compound significantly reduces the HOMO-LUMO gap compared to alkylthio analogs, aligning with findings in BTBT derivatives () .
  • The 4-nitrobenzenesulfonyl group () shows comparable electron-withdrawing capacity but may introduce additional polarity due to the sulfonyl group .

Comparative Insights :

  • : Triazole analogs were synthesized via esterification using classical methods (e.g., acid chlorides), suggesting compatibility with the target compound’s synthesis .

Biological Activity

3-Methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate is a compound of significant interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a perfluorophenyl thio group and a phenylacetate moiety. This unique structure may contribute to its biological activity by enhancing lipophilicity and altering interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities:

  • Antitumor Activity : Many pyrazole derivatives have shown promising results against different cancer cell lines, including breast cancer. For instance, compounds similar to the one have been tested for cytotoxicity and potential synergistic effects with established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases. Their ability to modulate cytokine production has been documented in several studies .
  • Antimicrobial Properties : Some studies have reported that pyrazole derivatives exhibit antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Case Study 1: Antitumor Efficacy

A study assessed the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives had significant inhibitory effects on cell proliferation, suggesting potential as anticancer agents .

Case Study 2: Anti-inflammatory Activity

In another study, a series of pyrazole compounds were evaluated for their ability to reduce inflammation in animal models. The compounds demonstrated a marked decrease in inflammatory markers, showcasing their therapeutic potential in inflammatory diseases .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsMechanism of ActionReferences
Antitumor3-Methyl-4-thioacetylpyrazol-5-oneInhibition of BRAF(V600E), EGFR
Anti-inflammatoryVarious PyrazolesModulation of cytokine production
AntimicrobialIsoxazole pyrazole carboxylatesDisruption of microbial cell membranes

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives. It has been found that modifications in the substituents on the pyrazole ring significantly influence their biological activity:

  • Substituent Effects : The introduction of electron-withdrawing groups (like perfluorophenyl) enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.
  • Synergistic Effects : Some pyrazoles demonstrate enhanced efficacy when used in combination with other drugs, suggesting potential for combination therapies in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate?

  • Methodology :

  • Multi-step synthesis : Begin with 1-phenyl-3-methylpyrazolone derivatives as core templates (e.g., via condensation of substituted phenylhydrazines with β-ketoesters). Introduce the perfluorophenylthio group using nucleophilic aromatic substitution (SNAr) with perfluorothiophenol under basic conditions (e.g., K₂CO₃/DMF). Protect reactive sites during esterification with 2-phenylacetyl chloride.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures. Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound’s regiochemistry and substituent orientation?

  • Methodology :

  • ¹H/¹³C NMR : Focus on diagnostic signals: (i) Pyrazole C3-CH₃ (~δ 2.3 ppm), (ii) perfluorophenylthio group (¹⁹F NMR: δ -140 to -160 ppm), (iii) ester carbonyl (¹³C NMR: ~δ 170 ppm).
  • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and S-C aromatic bond (~680 cm⁻¹).
  • Cross-validation : Compare with analogous structures (e.g., 3-methyl-1-phenyl-4-(arylthio)pyrazoles) to resolve ambiguities in substituent positioning .

Q. What crystallization conditions are suitable for obtaining high-quality single crystals of this compound?

  • Methodology :

  • Solvent screening : Use slow evaporation from dichloromethane/hexane or acetone/water mixtures.
  • Temperature control : Maintain at 4°C to minimize thermal motion artifacts.
  • Validation : Check crystal quality via X-ray diffraction (e.g., SHELXL refinement parameters: R₁ < 0.05) .

Advanced Research Questions

Q. How can SHELXL and ORTEP be employed to resolve structural ambiguities in the perfluorophenylthio substituent’s anisotropic displacement parameters?

  • Methodology :

  • Refinement : Use SHELXL’s ISOR and DELU commands to model anisotropic thermal motion for sulfur and fluorine atoms. Apply SIMU restraints to adjacent atoms.
  • Visualization : Generate ORTEP diagrams (ORTEP-3 GUI) to assess ellipsoid orientations. Compare displacement parameters (Ueq) with chemically similar structures (e.g., 4-(arylthio)pyrazoles) to identify outliers .

Q. What computational approaches (DFT, MD) are effective in predicting the compound’s reactivity with nucleophiles at the ester or thioether sites?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic/nucleophilic centers.
  • MD simulations : Simulate solvation in DMSO/water to study hydrolysis kinetics of the ester group. Compare activation energies for thioether vs. ester cleavage .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of pyrazole derivatives?

  • Methodology :

  • Hydrogen bonding analysis : Use SHELXPRO to map intermolecular interactions (e.g., N-H···O=C or C-H···F-C) that stabilize specific tautomers.
  • Comparative studies : Overlay structures of related compounds (e.g., 3-methyl-1-phenyl-4-benzoylpyrazolones) to identify bond-length trends indicative of keto-enol tautomerism .

Q. What strategies mitigate challenges in synthesizing sterically hindered derivatives (e.g., substituting the perfluorophenyl group with bulkier arylthio moieties)?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., ester carbonyl) using tert-butyldimethylsilyl (TBS) groups during thioether formation.
  • Catalysis : Employ Pd-catalyzed C-S coupling (e.g., Xantphos/Pd(OAc)₂) for sterically demanding arylthiols. Monitor reaction progress via GC-MS .

Key Considerations for Researchers

  • Safety : Handle perfluorothiophenol derivatives in a fume hood due to potential toxicity (refer to SDS guidelines in ).
  • Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) for peer validation.
  • Software : Use WinGX for integrated crystallographic workflows (data reduction → refinement → publication) .

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